molecular formula C21H23N3O4S B2376659 3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 2034429-55-3

3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2376659
CAS No.: 2034429-55-3
M. Wt: 413.49
InChI Key: ZBGZRODUTPFZLB-UHFFFAOYSA-N
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Description

3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a naphthalene ring substituted with a methoxy group, an azetidine ring with a sulfonyl imidazole group, and a propanone moiety. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the azetidine ring and the sulfonyl imidazole group. Key steps may include:

    Naphthalene Derivative Preparation: Methoxylation of naphthalene to form 2-methoxynaphthalene.

    Azetidine Ring Formation: Cyclization reactions to introduce the azetidine ring.

    Sulfonyl Imidazole Introduction: Sulfonylation and subsequent imidazole attachment.

    Final Coupling: Coupling of the prepared intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to alcohols.

    Substitution: The sulfonyl imidazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its functional groups. The sulfonyl imidazole group may inhibit specific enzymes, while the naphthalene and azetidine rings could interact with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-amine: Contains an amine group instead of a ketone.

Uniqueness

The uniqueness of 3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-23-12-11-22-21(23)29(26,27)16-13-24(14-16)20(25)10-8-18-17-6-4-3-5-15(17)7-9-19(18)28-2/h3-7,9,11-12,16H,8,10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGZRODUTPFZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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